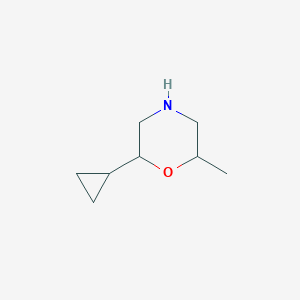

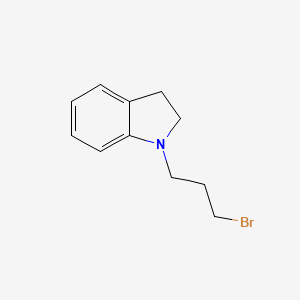

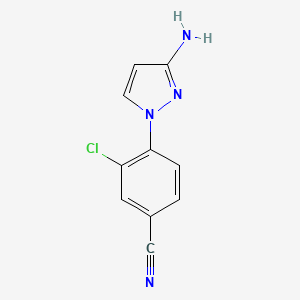

![molecular formula C11H20N2 B1375178 1-{Bicyclo[2.2.1]heptan-2-yl}piperazine CAS No. 1365836-29-8](/img/structure/B1375178.png)

1-{Bicyclo[2.2.1]heptan-2-yl}piperazine

Descripción general

Descripción

“1-{Bicyclo[2.2.1]heptan-2-yl}piperazine” is a compound that contains a bicyclo[2.2.1]heptane structure, also known as norbornane . Norbornane is an organic compound and a saturated hydrocarbon with the chemical formula C7H12 . It is a crystalline compound with a melting point of 88 °C . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .

Synthesis Analysis

The compound was originally synthesized by reduction of norcamphor . There are also other methods to synthesize compounds with a bicyclo[2.2.1]heptane structure. For example, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .Molecular Structure Analysis

The molecular structure of norbornane consists of a cyclohexane ring with a methylene bridge in the 1,4- position . This forms a bridged bicyclic compound .Chemical Reactions Analysis

The chemical reactions of compounds with a bicyclo[2.2.1]heptane structure can vary. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .Physical And Chemical Properties Analysis

Norbornane, the core structure of “1-{Bicyclo[2.2.1]heptan-2-yl}piperazine”, is a crystalline compound with a melting point of 88 °C . It has a molar mass of 96.17 g/mol .Aplicaciones Científicas De Investigación

1. Synthesis and Medicinal Chemistry Applications

Bridged Bicyclic Piperazines : Bridged bicyclic piperazines are significant in medicinal chemistry. A study by Walker and Bedore (2012) described the synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes, which are useful intermediates for the preparation of novel bridged bicyclic piperazines (Walker & Bedore, 2012).

Synthesis of Diazabicycloheptane : The rigid piperazine homologue 2,5-diazabicyclo[2.2.1]heptane (DBH) finds extensive application in medicinal chemistry and pharmaceutical research, as reported by Beinat et al. (2013). This study provided a concise synthetic sequence for DBH (Beinat et al., 2013).

2. Analytical Chemistry Applications

- Determination of Non-Peptide Antagonists : Kline, Kusma, and Matuszewski (1999) developed a sensitive and selective method for determining a non-peptide oxytocin receptor antagonist in human plasma. This method is based on liquid-liquid extraction followed by automated pre-column chemical derivatization (Kline, Kusma, & Matuszewski, 1999).

3. Pharmaceutical Applications

- Ciprofloxacin Analogue Synthesis : Taylor et al. (2010) discussed the synthesis and biological activity of a Ciprofloxacin analogue using substituted 2,5-diazabicyclo[4.1.0]heptanes as general piperazine surrogates. This analogue demonstrated similar antibacterial activity to the parent drug (Taylor et al., 2010).

4. Chemical Synthesis Research

- Stereoselective Synthesis of Piperazines : Mordini et al. (2014) focused on the stereoselective synthesis of polysubstituted piperazines and oxopiperazines, which are crucial in medicinal chemistry due to their influence on biological activity (Mordini et al., 2014).

5. Organic Chemistry Applications

- [2+2]-Photocycloaddition in Drug Discovery : Skalenko et al. (2018) elaborated on the [2+2]-photochemical intermolecular cycloaddition of N-benzylmaleimide to alkenes. The resulting compounds were transformed into bi- and tricyclic analogues of piperidine, morpholine, piperazine, and GABA, which are advanced building blocks for drug discovery (Skalenko et al., 2018).

6. Anticancer Research

- Anti-Bone Cancer Activity : Lv et al. (2019) investigated a heterocyclic compound with a piperazine structure for its in vitro anticancer activities against human bone cancer cell lines. The study used molecular docking to study the potential antiviral activity of this compound (Lv et al., 2019).

7. Pharmacological Applications

- Antipsychotic Potential : Smid et al. (2005) synthesized a series of novel bicyclic 1-heteroaryl-4-[omega-(1H-indol-3-yl)alkyl]piperazines, which were potent in vitro dopamine D(2) receptor antagonists and highly active as serotonin reuptake inhibitors. These compounds showed promise in pharmacological in vivo activities (Smid et al., 2005).

Direcciones Futuras

The future directions for “1-{Bicyclo[2.2.1]heptan-2-yl}piperazine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, the development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .

Mecanismo De Acción

Target of Action

The primary target of 1-{Bicyclo[2.2.1]heptan-2-yl}piperazine is the muscarinic receptor . This receptor plays a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .

Mode of Action

1-{Bicyclo[2.2.1]heptan-2-yl}piperazine acts as a muscarinic receptor antagonist . It binds to the muscarinic receptors, blocking the action of acetylcholine, a neurotransmitter. This blockade prevents the activation of the receptor and inhibits the downstream effects of acetylcholine .

Biochemical Pathways

The antagonistic action of 1-{Bicyclo[2.2.1]heptan-2-yl}piperazine on muscarinic receptors affects several biochemical pathways. These include pathways involved in the regulation of heart rate, smooth muscle contraction, and glandular secretion . The compound’s action can lead to a decrease in heart rate, relaxation of smooth muscles, and reduced glandular secretion .

Pharmacokinetics

The pharmacokinetics of 1-{Bicyclo[22As a muscarinic receptor antagonist, it is expected to have good bioavailability and to be metabolized and excreted by the body’s standard processes .

Result of Action

The molecular and cellular effects of 1-{Bicyclo[2.2.1]heptan-2-yl}piperazine’s action include a decrease in heart rate, relaxation of smooth muscles, and reduced glandular secretion . These effects can help in the treatment of conditions such as parkinsonism and extrapyramidal symptoms induced by neuroleptic drugs .

Propiedades

IUPAC Name |

1-(2-bicyclo[2.2.1]heptanyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2/c1-2-10-7-9(1)8-11(10)13-5-3-12-4-6-13/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAVOYVMTSPJFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

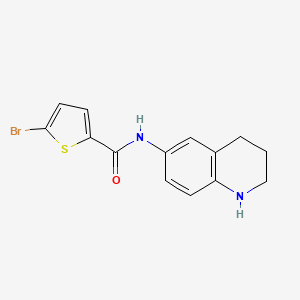

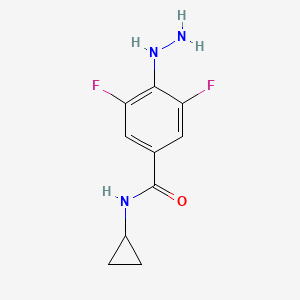

![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B1375109.png)

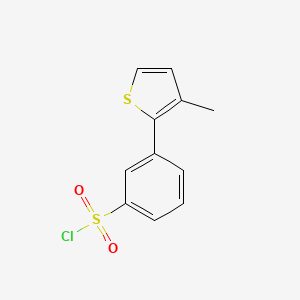

![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1375110.png)

![Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B1375116.png)